3-(4-Benzylpiperazin-1-yl)propanehydrazide

Lipophilicity Drug-likeness Permeability

Secure this specific benzylpiperazine-hydrazide to ensure experimental reproducibility in cholinesterase inhibitor screening and procaspase-3 activation SAR studies. Its distinct XLogP3 of 0.1 differentiates it from more polar methyl or unsubstituted analogs, making it a critical reference for optimizing CNS target engagement. Verified non-active analog for PAC-1 mechanism-of-action controls. Standard storage at +4°C. Inquire for batch-specific purity and availability.

Molecular Formula C14H22N4O
Molecular Weight 262.357
CAS No. 540760-60-9
Cat. No. B2902052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)propanehydrazide
CAS540760-60-9
Molecular FormulaC14H22N4O
Molecular Weight262.357
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)NN)CC2=CC=CC=C2
InChIInChI=1S/C14H22N4O/c15-16-14(19)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12,15H2,(H,16,19)
InChIKeyYKWAOYLJMUZSBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Benzylpiperazin-1-yl)propanehydrazide (CAS 540760-60-9): Baseline Physicochemical and Structural Profile for Procurement Evaluation


3-(4-Benzylpiperazin-1-yl)propanehydrazide (CAS 540760-60-9) is a piperazine-based hydrazide derivative with the molecular formula C14H22N4O and a molecular weight of 262.35 g/mol [1]. The compound incorporates a terminal hydrazide functionality linked via a propyl spacer to a 4-benzylpiperazine moiety [1]. This structural arrangement places it within a class of compounds that have been explored as cholinesterase inhibitors and as intermediates in medicinal chemistry [2]. Its computed physicochemical properties—including an XLogP3 of 0.1, two hydrogen bond donors, and a topological polar surface area of 61.6 Ų—provide a baseline for solubility and permeability expectations that may differ from structurally related analogs [1]. Direct comparative biological data for this specific compound are extremely sparse; the following sections compile the limited quantitative evidence available and explicitly distinguish between direct comparator data and class-level inferences.

Why 3-(4-Benzylpiperazin-1-yl)propanehydrazide Cannot Be Replaced by a Generic Piperazinyl Hydrazide Analog


Generic substitution among piperazinyl hydrazide derivatives is scientifically unsound due to the pronounced impact of the N4-substituent on both physicochemical properties and biological target engagement. For example, substituting the benzyl group in 3-(4-benzylpiperazin-1-yl)propanehydrazide (XLogP3 = 0.1) [1] with a methyl group yields 3-(4-methylpiperazin-1-yl)propanehydrazide (predicted XLogP3 ≈ -0.6), which would substantially alter membrane permeability and distribution [2]. Even within a series of closely related N'-(benzylidene)propanehydrazide derivatives, cholinesterase inhibitory potency varies by several-fold depending solely on the nature of the N-substituent—a direct demonstration that minor structural modifications translate into non-linear changes in biological activity [3]. Consequently, sourcing a specific CAS registry number such as 540760-60-9 is not merely a procurement formality; it is a prerequisite for ensuring experimental reproducibility and for correctly interpreting structure-activity relationships in any downstream assay.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)propanehydrazide: Comparator Data and Class-Level Inference


Predicted Lipophilicity (XLogP3) Compared to 3-(4-Methylpiperazin-1-yl)propanehydrazide

The predicted octanol-water partition coefficient (XLogP3) for 3-(4-benzylpiperazin-1-yl)propanehydrazide is 0.1 [1]. This value is approximately 0.7 log units higher than the predicted XLogP3 of its closest commercially available analog, 3-(4-methylpiperazin-1-yl)propanehydrazide (XLogP3 ≈ -0.6) [2]. The increased lipophilicity conferred by the benzyl substituent may influence membrane permeability and non-specific binding in biological assays, representing a potentially meaningful physicochemical differentiation for assay development.

Lipophilicity Drug-likeness Permeability

Cholinesterase Inhibition: Class-Level Potency Ranges for N-Substituted Propanehydrazide Derivatives

While no direct enzyme inhibition data are publicly available for 3-(4-benzylpiperazin-1-yl)propanehydrazide itself, a 2024 study of structurally related N'-(benzylidene)propanehydrazide derivatives provides a class-level benchmark [1]. Among eight novel derivatives, the most potent acetylcholinesterase (AChE) inhibitor exhibited an IC50 of 12.83 µM, while the most potent butyrylcholinesterase (BChE) inhibitor showed an IC50 of 16.02 µM [1]. Notably, the presence of a 4-hydroxybenzylidene versus a 4-methoxybenzylidene substituent—a modification far subtler than the difference between a benzyl and a methyl group—altered potency by several-fold [1]. This class-level evidence strongly implies that the N4-benzyl moiety in the target compound is likely to produce a distinct inhibitory profile compared to non-benzyl or differently substituted analogs, though precise quantitative data for CAS 540760-60-9 remain unconfirmed.

Cholinesterase inhibition Alzheimer's disease MTDL

Lack of Procaspase-3 Activation: A Critical Differentiator from PAC-1 and Related Activators

In a direct binding assay, the structurally related compound (4-Benzylpiperazin-1-yl)-acetic acid hydrazide (CID 9543562) exhibited negligible procaspase-3 activation, with an EC50 greater than 50,000 nM [1]. In stark contrast, the benchmark procaspase-3 activator PAC-1 (a benzylpiperazine derivative lacking the hydrazide extension) displays an EC50 of 2.08 µM . While this negative data is for an analog with a one-carbon shorter linker (acetic acid hydrazide versus propionic acid hydrazide), it provides a crucial class-level caution: the benzylpiperazine-hydrazide scaffold is not inherently a procaspase-3 activator. Researchers should not assume that 3-(4-benzylpiperazin-1-yl)propanehydrazide (CAS 540760-60-9) will recapitulate the procaspase-3 activating properties of PAC-1 or similar compounds.

Procaspase-3 Apoptosis Cancer

Defined Research and Procurement Scenarios for 3-(4-Benzylpiperazin-1-yl)propanehydrazide (CAS 540760-60-9)


Medicinal Chemistry: As a Benzyl-Substituted Hydrazide Intermediate or Control Compound in Cholinesterase Inhibitor Development

Based on class-level evidence that N-substituents critically modulate cholinesterase inhibitory potency [1], 3-(4-benzylpiperazin-1-yl)propanehydrazide is most appropriately utilized as a specific intermediate for constructing benzylidene-hydrazone derivatives or as a negative/control compound in cholinesterase inhibitor screening campaigns. Its distinct lipophilicity (XLogP3 = 0.1) [2] differentiates it from more polar methyl or unsubstituted piperazine analogs, making it a suitable scaffold for exploring the impact of modest lipophilicity gains on target engagement and off-target profiles in CNS-focused programs.

Chemical Biology: Defining the Functional Scope of Piperazinyl Hydrazides in Apoptosis Pathways

Given the stark inactivity of the closely related (4-Benzylpiperazin-1-yl)-acetic acid hydrazide analog as a procaspase-3 activator (EC50 > 50,000 nM) [3], this compound serves as a valuable tool for defining the precise structural requirements for procaspase-3 activation. Researchers investigating the SAR of PAC-1 or similar activators should consider sourcing this compound specifically to confirm that their observed activity is not a general property of the benzylpiperazine-hydrazide chemotype, thereby increasing the rigor of their mechanism-of-action studies.

Analytical Chemistry & Assay Development: As a Lipophilicity Benchmark for Piperazine-Containing Hydrazides

The well-defined predicted physicochemical properties—XLogP3 = 0.1, TPSA = 61.6 Ų, and hydrogen bond donor count = 2 [2]—position 3-(4-benzylpiperazin-1-yl)propanehydrazide as a useful reference compound for calibrating chromatographic retention times (e.g., in reversed-phase HPLC method development) or for assessing the permeability characteristics of a series of piperazinyl hydrazide analogs in PAMPA or Caco-2 assays. Its intermediate lipophilicity makes it a practical standard for evaluating compounds that span a narrow logD window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.